molecular formula C17H21NO2S B2511919 2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol CAS No. 1223889-89-1

2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol

Cat. No. B2511919
CAS RN: 1223889-89-1
M. Wt: 303.42
InChI Key: CBNDXUDKBRKQMF-UHFFFAOYSA-N
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Description

2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EHNA, and it is a potent and selective inhibitor of adenosine deaminase (ADA). ADA is an enzyme that plays a crucial role in the regulation of adenosine levels in the body, and its inhibition can have various effects on biological processes.

Scientific Research Applications

Environmental Contaminants and Water Treatment

Phenolic compounds, including parabens and synthetic phenolic antioxidants (SPAs), have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Parabens, which share a phenolic structure, are widely used as preservatives and have been identified as emerging contaminants due to their weak endocrine-disrupting capabilities and persistence in water sources. Advanced oxidation processes (AOPs) have been applied to degrade such compounds in water, suggesting potential environmental applications for similar phenolic derivatives in improving water treatment technologies and assessing environmental impact (Haman et al., 2015; Liu & Mabury, 2020).

Analytical and Sensory Applications

Phenolic compounds have also been applied in the development of chemosensors for detecting a variety of analytes. Derivatives based on phenolic structures, such as 4-methyl-2,6-diformylphenol (DFP), have shown high selectivity and sensitivity in detecting metal ions, anions, and neutral molecules. This indicates potential applications in analytical chemistry for monitoring environmental pollutants or in medical diagnostics (Roy, 2021).

Pharmacological and Biological Research

Phenolic structures serve as the backbone for various pharmacologically active compounds, including antimicrobials, antioxidants, and ligands in metal complexes. For instance, phenothiazines, which contain a phenolic moiety, have shown a wide range of biological activities, from antimicrobial to anticancer properties. This suggests that derivatives of phenolic compounds could be explored for developing new therapeutic agents or for biochemical studies (Krstić et al., 2016).

Environmental Bioremediation

In the context of environmental science, phenolic compounds have been targeted for bioremediation due to their widespread pollution and toxicity. Research into microbial degradation of phenols, including cellular immobilization techniques, suggests applications in treating contaminated environments, highlighting the importance of understanding phenolic compound degradation pathways and the development of effective bioremediation strategies (Aisami et al., 2016).

properties

IUPAC Name

2-ethoxy-6-[[(4-methylsulfanylphenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-3-20-16-6-4-5-14(17(16)19)12-18-11-13-7-9-15(21-2)10-8-13/h4-10,18-19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNDXUDKBRKQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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